molecular formula C15H18N4O2S B2641058 2-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiazole-4-carboxamide CAS No. 2034395-60-1

2-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiazole-4-carboxamide

Cat. No.: B2641058
CAS No.: 2034395-60-1
M. Wt: 318.4
InChI Key: SCDJGBVOIMXIFF-HAQNSBGRSA-N
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Description

2-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base or acid catalyst.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the thiazole intermediate.

    Introduction of the Pyrazin-2-yloxy Group: This step involves the reaction of the thiazole-cyclohexyl intermediate with a pyrazin-2-yloxy reagent under controlled conditions.

    Final Coupling and Purification: The final product is obtained by coupling the intermediate with 2-methylthiazole-4-carboxylic acid, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification methods to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiazole-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Cyclohexyl Derivatives: Compounds with cyclohexyl groups attached to different functional groups.

    Pyrazine Derivatives: Compounds containing pyrazine rings with various substituents.

Uniqueness

The uniqueness of 2-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiazole-4-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-methyl-N-(4-pyrazin-2-yloxycyclohexyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-10-18-13(9-22-10)15(20)19-11-2-4-12(5-3-11)21-14-8-16-6-7-17-14/h6-9,11-12H,2-5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDJGBVOIMXIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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